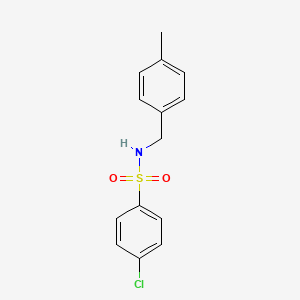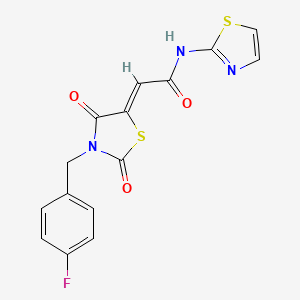
N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, also known as compound 1, is a novel small molecule that has been synthesized and studied for its potential biological applications. This compound has shown promising results in scientific research, particularly in the field of cancer biology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Compounds with structures similar to N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide have been synthesized and evaluated for their antimicrobial activities. For instance, a study by Başoğlu et al. (2012) involved the synthesis of linezolid-like molecules, which showed good antitubercular activities. These findings suggest that structurally related compounds may possess significant biological activities, including antimicrobial properties, which could be relevant for developing new therapeutic agents (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Neurokinin-1 Receptor Antagonism
Another study by Harrison et al. (2001) described the synthesis and evaluation of a compound as a high-affinity, orally active neurokinin-1 (NK1) receptor antagonist. This compound was effective in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting the potential of related structures in neuropsychiatric disorder treatments (Harrison, Owens, Williams, Swain, Williams, Carlson, Rycroft, Tattersall, Cascieri, Chicchi, Sadowski, Rupniak, & Hargreaves, 2001).
Intermolecular Interactions in Drug Design
The study of intermolecular interactions, such as lp⋯π interactions in derivatives of 1,2,4-triazoles by Shukla et al. (2014), provides insights into the design of biologically active compounds. Understanding these interactions is crucial for optimizing drug-receptor affinity and specificity, which could be relevant for compounds similar to N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Synthesis of Heterocyclic Compounds
Research on the synthesis of new heterocyclic compounds, such as the work by Tlekhusezh et al. (1996), contributes to the development of compounds with potential therapeutic applications. These studies provide a foundation for understanding how variations in chemical structures, like those related to N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, can influence biological activity and drug efficacy (Tlekhusezh, Badovskaya, & Tyukhteneva, 1996).
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-16-3-1-14(2-4-16)11-21-18(24)19(25)22-12-17(15-5-10-27-13-15)23-6-8-26-9-7-23/h1-5,10,13,17H,6-9,11-12H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHRGUKILGDXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2876920.png)

![7-(4-Bromopyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2876926.png)
![2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole](/img/structure/B2876927.png)
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B2876928.png)

![(1s,4r)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2876932.png)



![3-bromo-6-fluoro-N-[3-(methylsulfanyl)cyclohexyl]pyridine-2-carboxamide](/img/structure/B2876938.png)
